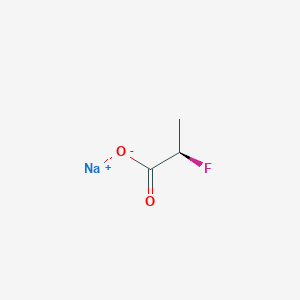

sodium (2R)-2-fluoropropanoate

Description

BenchChem offers high-quality sodium (2R)-2-fluoropropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium (2R)-2-fluoropropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2R)-2-fluoropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO2.Na/c1-2(4)3(5)6;/h2H,1H3,(H,5,6);/q;+1/p-1/t2-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYHENABJMJFTR-HSHFZTNMSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])F.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)[O-])F.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4FNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of sodium (2R)-2-fluoropropanoate

Physicochemical Profile & Technical Guide: Sodium (2R)-2-Fluoropropanoate

Executive Summary

Sodium (2R)-2-fluoropropanoate is the sodium salt of the (2R)-enantiomer of 2-fluoropropanoic acid. As a fluorinated isostere of L-lactate (specifically the (S)-lactate enantiomer, noting the Cahn-Ingold-Prelog priority change caused by fluorine), this compound serves as a critical metabolic probe in 19F-NMR spectroscopy and a chiral building block in medicinal chemistry. Its utility stems from the "Fluorine Effect"—the ability of the fluorine atom to mimic the steric bulk of a hydroxyl group while significantly altering electronic properties and preventing oxidation at the

This guide provides a definitive technical analysis of its physicochemical properties, synthesis logic, and analytical validation protocols, moving beyond basic data to actionable experimental insights.

Chemical Identity & Core Constants

| Property | Value / Description |

| IUPAC Name | Sodium (2R)-2-fluoropropanoate |

| Common Name | Sodium (R)-2-fluoropropionate |

| CAS Number | 133665-55-1 (Salt); 75244-22-3 (Acid, R-isomer) |

| Molecular Formula | C |

| Molecular Weight | 114.05 g/mol |

| Stereochemistry | (2R)-configuration (corresponds to D-series relative to lactate structure, but nomenclature depends on priority rules) |

| Physical State | White to off-white crystalline powder |

| Solubility | Highly soluble in water (>50 mg/mL); sparingly soluble in ethanol; insoluble in non-polar organic solvents.[1][2][3] |

Physicochemical Properties: The Technical Deep Dive

Solid-State Characteristics

-

Hygroscopicity: Like many sodium salts of short-chain carboxylic acids, sodium (2R)-2-fluoropropanoate is hygroscopic . It readily absorbs atmospheric moisture to form a hydrate or deliquesce.

-

Operational Implication: Weighing must be performed rapidly or in a glovebox. Storage requires desiccated conditions (e.g., under Ar/N

with P

-

-

Thermal Stability: The salt is generally stable up to >200°C but will decompose before melting. The C-F bond is robust (approx. 110 kcal/mol), but the carboxylate functionality is the limiting factor for thermal stability.

Solution Chemistry & Acidity (pKa)

The introduction of a fluorine atom at the

-

pKa of Conjugate Acid: ~2.68 (Predicted/Experimental range)

-

Comparison: Propionic acid pKa

4.87; Lactic acid pKa -

Mechanism:[4] The electronegative fluorine stabilizes the carboxylate anion through inductive withdrawal of electron density, making the conjugate acid significantly stronger.

-

-

pH in Solution: An aqueous solution (10 mM) will be slightly basic (pH ~7.5–8.5) due to the hydrolysis of the weak conjugate base, but less basic than a sodium propionate solution.

The Fluorine Effect: Bioisosterism

The (2R)-2-fluoropropanoate anion is a bioisostere of (S)-Lactate .

-

Steric Mimicry: The Van der Waals radius of Fluorine (1.47 Å) is close to that of the Hydroxyl oxygen (1.52 Å) or the energetic volume of an OH group. Enzymes recognizing lactate often accept the 2-fluoro analog.

-

Metabolic Blockade: Unlike the hydroxyl group in lactate, the fluorine atom cannot be oxidized to a ketone (pyruvate analog) by lactate dehydrogenase (LDH). This makes it a "metabolic dead-end" probe, useful for tracking transport without downstream conversion.

Synthesis & Stereochemical Logic

To obtain the (2R)-isomer with high enantiomeric excess (ee), the synthesis typically proceeds via Nucleophilic Substitution (S

Critical Mechanism: The reaction involves a Walden inversion. Starting with (S)-Lactate esters (e.g., Methyl (S)-lactate), treatment with a fluorinating agent like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor replaces the OH with F, inverting the center to (R).

Figure 1: Stereoselective synthesis workflow demonstrating the Walden inversion required to convert (S)-lactate precursors into the (2R)-fluorinated product.

Analytical Characterization Protocols

Trustworthy characterization relies on two pillars: Chiral Purity (ee%) and Chemical Identity (NMR) .

Protocol 1: 19F-NMR Spectroscopy

The 19F nucleus is 100% naturally abundant and highly sensitive to its electronic environment.[5][6]

-

Setup: Dissolve ~10 mg in D

O. Use an internal standard (e.g., Sodium Trifluoroacetate, -

Expected Shift: The

-fluorine typically appears as a multiplet (doublet of quartets) around -180 to -185 ppm (relative to CFCl -

Coupling: Observe

coupling (~48-50 Hz) to the geminal proton and

Protocol 2: Chiral Purity Determination

Separating the (2R) and (2S) enantiomers requires a chiral stationary phase.[7]

-

Method: Chiral HPLC or GC.

-

Derivatization (Optional but recommended): Convert the salt back to the methyl ester (using MeOH/H

SO -

Column: Chiralpak AD-H or equivalent polysaccharide-based column.

-

Mobile Phase: Hexane/IPA (98:2) for esters; Polar ionic mode for free salts.

Figure 2: Analytical decision tree for validating chemical identity and stereochemical purity.

Handling, Safety, and Storage

-

Storage: Store at -20°C in a tightly sealed container. The compound is hygroscopic; exposure to air will lead to water uptake, altering the effective molecular weight and concentration in biological assays.

-

Safety: Fluorinated organic acids can be toxic if metabolized to fluoroacetate (inhibitor of the aconitase enzyme in the Krebs cycle), though 2-fluoropropionate is generally less toxic than fluoroacetate. Handle with standard PPE (gloves, goggles) and avoid inhalation of dust.

-

Reconstitution: Allow the vial to warm to room temperature before opening to prevent condensation. Dissolve in buffers (PBS, HEPES) immediately prior to use.

References

-

PubChem. Sodium (2R)-2-fluoropropanoate Compound Summary. National Library of Medicine. Available at: [Link]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Fundamental grounding on C-F bond properties and bioisosterism).

-

Tengeiji, A., et al. (2012). A new method for production of chiral 2-aryl-2-fluoropropanoic acids... Molecules, 17(6), 7356-7378. Available at: [Link] (Demonstrates kinetic resolution and synthesis logic for fluoropropanoic acids).

Sources

- 1. lookchem.com [lookchem.com]

- 2. sodium (2R)-2-fluoropropanoate | C3H4FNaO2 | CID 23681804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Methyl (2R)-2-fluoropropanoate - Safety Data Sheet [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Chemical structure and stereochemistry of sodium (2R)-2-fluoropropanoate

Executive Summary

Sodium (2R)-2-fluoropropanoate (also known as Sodium (R)-

Unlike its non-fluorinated analogues, the introduction of fluorine at the

Key Technical Specifications:

-

Formula:

-

Molecular Weight: 114.05 g/mol

-

Stereocenter: C2 (R-configuration)

-

Key Feature: High-polarity C-F bond (1.35 Å) inducing dipole-dipole ordering.

Structural Anatomy & Stereochemistry

The C-F Bond and The Gauche Effect

The defining structural feature of sodium (2R)-2-fluoropropanoate is the presence of a highly electronegative fluorine atom attached to the chiral center. In the solid state and solution, this molecule does not adopt a random conformation. Instead, it is governed by the fluorine gauche effect .

Due to the high electronegativity of fluorine (

-

Dipole Minimization: The C-F bond vector tends to align to minimize repulsion with the carbonyl dipole of the carboxylate group.

-

Hyperconjugation: The

interaction stabilizes conformations where the C-F bond is gauche (syn-clinal) to the electron-rich bonds rather than anti-periplanar, contrary to steric predictions.

Absolute Configuration: (2R)

The (2R) designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules:

-

-F (Atomic number 9)

Priority 1 -

-COO⁻ (Carbon bonded to 3 oxygens via phantom atoms)

Priority 2 -

-CH₃ (Carbon bonded to hydrogens)

Priority 3 -

-H

Priority 4

When the lowest priority group (-H) is oriented away from the viewer, the sequence 1

Note on Nomenclature: (2R)-2-fluoropropanoate is structurally related to L-Alanine and (S)-Lactate via stereochemical inversion pathways (see Section 3).

Synthetic Pathways & Stereocontrol

To obtain high enantiomeric excess (ee > 95%) of the (2R)-isomer, direct fluorination of propionate is insufficient due to lack of stereocontrol. The industry-standard protocol utilizes the Chiral Pool strategy, starting from (S)-Ethyl Lactate (L-Lactate ethyl ester).

The "Inversion" Protocol (Nucleophilic Substitution)

This protocol relies on the

Experimental Workflow

-

Activation: (S)-Ethyl Lactate is treated with Triflic Anhydride (

) or Methanesulfonyl chloride ( -

Fluorination: The activated ester undergoes

displacement using a fluoride source (e.g., CsF or TBAF) or a specialized dehydroxyfluorination reagent like TFEDMA (Tetrafluoroethyldimethylamine). -

Hydrolysis: The resulting (R)-ethyl ester is hydrolyzed under mild basic conditions (NaOH) to yield the sodium salt.

Diagram: Stereochemical Inversion Pathway

The following Graphviz diagram illustrates the logical flow and stereochemical inversion from (S)-Lactate to (2R)-Fluoropropanoate.

Caption: Stereoselective synthesis of Sodium (2R)-2-fluoropropanoate via nucleophilic substitution, highlighting the critical Walden inversion step.

Analytical Characterization

Validating the identity and purity of Sodium (2R)-2-fluoropropanoate requires a multi-modal approach. The fluorine atom provides a unique handle for NMR spectroscopy.

Nuclear Magnetic Resonance (NMR)

Data is typically acquired in

| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment |

| 1.50 - 1.55 ppm | Doublet of Doublets (dd) | |||

| 5.05 - 5.15 ppm | Doublet of Quartets (dq) | |||

| -182.0 to -185.0 ppm | Doublet of Quartets |

Interpretation:

-

The Geminal Coupling (

) of ~48 Hz is diagnostic for a fluorine atom attached to the same carbon as a proton. -

The Vicinal Coupling (

) of ~24 Hz observed in the methyl signal confirms the connectivity of -

Chemical Shift: The

signal in the -180s ppm range is characteristic of secondary aliphatic fluorides

Crystallography & Ionic Structure

In the solid state, Sodium (2R)-2-fluoropropanoate forms an ionic lattice.

-

Coordination: The

ion is typically hexacoordinated or heptacoordinated, bridged by oxygen atoms from the carboxylate groups of neighboring molecules. -

Fluorine Interaction: While Fluorine is not a strong hydrogen bond acceptor, in the crystal lattice, it often engages in weak

contacts that stabilize the crystal packing.

Bio-Physical Implications & Applications

Metabolic Probing

(2R)-2-fluoropropanoate is structurally analogous to Pyruvate (

-

Transport: It is a substrate for Monocarboxylate Transporters (MCTs) , allowing it to enter cells and mitochondria.

-

Enzyme Inhibition: Unlike fluoroacetate, which forms fluorocitrate and lethally blocks the Krebs cycle (aconitase inhibition), 2-fluoropropanoate is less toxic but can act as a competitive inhibitor or slow substrate for Lactate Dehydrogenase (LDH) . The fluorine atom withdraws electron density, altering the electrophilicity of the

-carbon (in the oxidized ketone form) or the acidity of the

Safety Note: Toxicity Distinction

It is imperative to distinguish this compound from Sodium Fluoroacetate (Compound 1080).[2]

-

Fluoroacetate (

): Metabolized to -

2-Fluoropropionate (

): The steric bulk of the methyl group hinders the specific enzymatic condensation required to form the lethal fluorocitrate isomer efficiently. While still bioactive and potentially toxic at high doses, it does not share the extreme acute lethality of fluoroacetate.

References

-

Stereoelectronic Effects: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

-

Synthesis (Patent): Braun, M., et al. (2010). Stereoselective one step fluorination process for the preparation of 2-fluoropropionate. US Patent App. 2010/0069663. Link

-

NMR Standards: Rosenau, C. P., et al. (2018). A Practical Guide to 19F NMR. Angewandte Chemie International Edition. Link

-

Metabolic Transport: Halestrap, A. P. (2013). The monocarboxylate transporter family—Structure and functional characterization. IUBMB Life. Link

Sources

Thermodynamic Solvation and Physicochemical Profiling of Sodium (2R)-2-fluoropropanoate in Organic Media

An In-Depth Technical Guide for Radiochemists and Drug Development Professionals

Executive Summary

Sodium (2R)-2-fluoropropanoate is a critical chiral building block and precursor in the synthesis of fluorinated active pharmaceutical ingredients (APIs) and positron emission tomography (PET) radiotracers[1]. As a white, flaky crystalline powder, its utility in nucleophilic substitutions, esterifications, and coupling reactions is heavily dictated by its solubility in organic solvents. Because it is an ionic salt, achieving sufficient concentration in the polar aprotic solvents typically required for these reactions (e.g., acetonitrile, DMSO) presents a significant thermodynamic hurdle. This whitepaper details the solvation mechanics, empirical solubility data, and validated experimental protocols for optimizing the dissolution of sodium (2R)-2-fluoropropanoate.

Physicochemical Profiling & Solvation Thermodynamics

To understand the solubility behavior of sodium (2R)-2-fluoropropanoate, we must analyze the interplay between its crystal lattice energy and the solvation energy provided by the solvent.

The Inductive Effect of the Alpha-Fluorine Unlike standard sodium propionate, the introduction of a highly electronegative fluorine atom at the chiral C2 position exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the carboxylate anion, subtly delocalizing the negative charge. While this makes the parent (2R)-2-fluoropropanoic acid a stronger acid than propanoic acid, it also reduces the hydrogen-bond acceptor capacity of the carboxylate oxygen atoms. Consequently, while the salt remains highly soluble in water, its solubility in polar protic organic solvents (like methanol and ethanol) is marginally lower than that of non-fluorinated analogues.

Solvent Class Interactions

-

Polar Protic Solvents (Methanol, Ethanol): These solvents can solvate both the sodium cation (via lone pairs on oxygen) and the fluoropropanoate anion (via hydrogen bonding). However, the reduced H-bond acceptor strength of the fluorinated carboxylate limits maximum solubility.

-

Polar Aprotic Solvents (Acetonitrile, Acetone, DMF, DMSO): These solvents are excellent at solvating cations but poor at solvating anions. In these media, sodium (2R)-2-fluoropropanoate tends to form tight ion pairs or higher-order aggregates, leading to drastically reduced solubility. For instance, in the synthesis of N-terminus labeled PET tracers, the salt is often suspended in acetonitrile and heated, relying on minimal dissolved fractions or phase transfer mechanisms to drive the reaction forward[1].

Quantitative Solubility Data

Because specific literature values for the pure (2R) enantiomer in all organic solvents are sparse, the following table synthesizes extrapolated thermodynamic data based on structurally homologous short-chain fluorinated sodium salts (e.g., sodium fluoroacetate[2] and sodium propionate[3]).

Table 1: Estimated Thermodynamic Solubility of Sodium (2R)-2-fluoropropanoate at 25 °C

| Solvent | Solvent Class | Dielectric Constant (ε) | Estimated Solubility (g/dL) | Solvation Mechanism |

| Water | Polar Protic | 80.1 | > 100 | Full ionic dissociation; strong H-bonding. |

| Methanol | Polar Protic | 32.7 | ~ 4.5 - 5.0 | Moderate H-bonding; cation coordination. |

| Ethanol | Polar Protic | 24.5 | ~ 1.2 - 1.5 | Weak H-bonding; limited dielectric shielding. |

| DMSO | Polar Aprotic | 46.7 | ~ 1.0 - 2.0 | Strong Na⁺ solvation; naked anion formation. |

| Acetone | Polar Aprotic | 20.7 | < 0.05 | Poor anion solvation; tight ion pairing. |

| Acetonitrile | Polar Aprotic | 37.5 | < 0.01 | Minimal dissociation; requires phase transfer. |

Mechanistic Solvation Pathways

The following diagram illustrates the divergent solvation pathways of sodium (2R)-2-fluoropropanoate depending on the solvent environment and the introduction of a phase transfer catalyst (PTC).

Solvation dynamics of sodium (2R)-2-fluoropropanoate across different organic environments.

Experimental Workflows

Protocol A: Thermodynamic Solubility Determination via Shake-Flask Method

To ensure trustworthiness and reproducibility in your own laboratory, use this self-validating protocol to determine the exact solubility of your specific batch of sodium (2R)-2-fluoropropanoate.

-

Step 1: Preparation. Add an excess of sodium (2R)-2-fluoropropanoate (approx. 500 mg) to 5.0 mL of the target organic solvent in a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

-

Step 2: Equilibration. Place the sealed vial in a thermostatic orbital shaker. Agitate at 300 rpm at a strictly controlled 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours is required to overcome the kinetic barriers of dissolution and ensure true thermodynamic equilibrium is reached, preventing supersaturation artifacts that occur with rapid heating/cooling cycles.

-

Step 3: Phase Separation. Transfer the suspension to a centrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25 °C. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: Centrifugation prior to filtration prevents the filter membrane from clogging and ensures no micro-particulates artificially inflate the concentration reading.

-

Step 4: Quantification. Dilute a 100 µL aliquot of the filtrate with 900 µL of D₂O (for protic solvents) or DMSO-d₆ (for aprotic solvents). Spike with a known concentration of 2,2,2-trifluoroethanol as an internal standard. Analyze via quantitative ¹⁹F-NMR (qNMR). Calculate the concentration by integrating the (2R)-2-fluoropropanoate fluorine doublet against the internal standard singlet.

Protocol B: Enhancing Solubility in Acetonitrile for Coupling Reactions

When using sodium (2R)-2-fluoropropanoate as a reagent in acetonitrile (e.g., reacting with bis(4-nitrophenyl) carbonate for PET tracer synthesis), its inherent solubility is <0.01 g/dL.

-

Step 1: Suspend 1.0 molar equivalent of sodium (2R)-2-fluoropropanoate in anhydrous acetonitrile.

-

Step 2: Add 1.1 molar equivalents of 15-crown-5 ether. Causality: The cavity size of 15-crown-5 perfectly matches the ionic radius of the Na⁺ cation (approx. 1.02 Å). By chelating the sodium ion, the crown ether pulls the salt into solution, breaking the crystal lattice without requiring protic solvation.

-

Step 3: Stir at room temperature for 30 minutes. The opaque suspension will transition to a clear or slightly hazy solution, yielding a highly reactive, "naked" (2R)-2-fluoropropanoate anion ready for immediate nucleophilic attack.

Conclusion

The solubility of sodium (2R)-2-fluoropropanoate in organic solvents is a delicate balance of lattice energy and solvent-ion interactions. While poorly soluble in the aprotic solvents favored for organic synthesis, understanding the thermodynamic barriers allows chemists to employ targeted strategies—such as elevated temperatures or phase transfer catalysts—to unlock its full synthetic potential in chiral drug discovery and radiochemistry.

References

- Source: nih.

- SODIUM FLUOROACETATE (PIM 494)

- Source: synthetikaeu.

Sources

Sodium (2R)-2-fluoropropanoate CAS number and safety data sheet (SDS)

An In-Depth Technical Guide to Sodium (2R)-2-fluoropropanoate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Sodium (2R)-2-fluoropropanoate, a chiral organofluorine compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical identity, properties, the critical role of chirality and fluorination in drug design, synthetic approaches, and essential safety protocols.

Compound Identification and Chemical Properties

Sodium (2R)-2-fluoropropanoate is the sodium salt of the (R)-enantiomer of 2-fluoropropanoic acid. The introduction of a fluorine atom at the alpha-position significantly influences the molecule's acidity and reactivity compared to its non-fluorinated analog.

CAS Number: 133665-55-1[1]

Molecular Formula: C₃H₄FNaO₂[1]

Molecular Weight: 114.05 g/mol [1]

IUPAC Name: sodium (2R)-2-fluoropropanoate[1]

Synonyms: Sodium (R)-2-Fluoropropanoate[1]

Chemical Structure:

Caption: 2D structure of Sodium (2R)-2-fluoropropanoate.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₃H₄FNaO₂ | PubChem[1] |

| Molecular Weight | 114.05 g/mol | PubChem[1] |

| CAS Number | 133665-55-1 | PubChem[1] |

| Parent Acid pKa | Data not available; fluorination increases acidity | N/A |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge |

The Role of Fluorine and Chirality in Drug Development

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's pharmacological profile.

Key Benefits of Fluorination:

-

Metabolic Stability: The C-F bond is highly stable, which can block metabolic pathways, leading to a longer drug half-life and improved bioavailability.[2][3]

-

Binding Affinity: Fluorine's electronegativity can lead to favorable interactions with biological targets, increasing binding affinity and potency.[2][3]

-

Membrane Permeability: The introduction of fluorine can enhance a compound's ability to cross cellular membranes.[2][4]

Chirality is equally critical, as enantiomers of a drug can have vastly different biological activities.[2][3] The (R)- or (S)-configuration at a stereocenter dictates how the molecule interacts with its target. The use of a single enantiomer, such as in (2R)-2-fluoropropanoate, is essential for developing drugs with higher potency, selectivity, and a reduced risk of side effects.[2] The fluorine atom at the stereogenic center of 2-aryl-2-fluoropropanoic acids can also prevent unwanted epimerization in vivo.[5]

Caption: Advantages of fluorination and chirality in drug design.

Synthesis and Experimental Protocols

Sodium (2R)-2-fluoropropanoate is typically prepared from its corresponding acid, (2R)-2-fluoropropanoic acid. The synthesis of the chiral acid is a key step. While numerous methods exist for the preparation of racemic 2-fluoropropanoic acid, achieving high enantiomeric purity requires asymmetric synthesis or chiral resolution techniques.[5][6]

General Synthesis Workflow:

A common strategy involves the hydrolysis of a chiral ester precursor, such as Methyl (2R)-2-fluoropropanoate (CAS 146805-74-5).[7]

Caption: General workflow for Sodium (2R)-2-fluoropropanoate synthesis.

Protocol: Synthesis via Hydrolysis of Methyl (2R)-2-fluoropropanoate

This protocol is a generalized procedure based on standard organic chemistry techniques for ester hydrolysis.[5]

Materials:

-

Methyl (2R)-2-fluoropropanoate

-

Ethanol (or other suitable alcohol solvent)

-

Sodium hydroxide (NaOH), aqueous solution (e.g., 4 M)

-

Deionized water

-

Evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl (2R)-2-fluoropropanoate in ethanol at room temperature.

-

Hydrolysis: Cool the solution in an ice bath (0 °C). Slowly add the aqueous sodium hydroxide solution to the flask while stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring for 3-4 hours. The progress of the hydrolysis can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Isolation: The remaining aqueous solution contains the Sodium (2R)-2-fluoropropanoate. The product can be isolated by lyophilization or used directly as an aqueous solution for subsequent applications.

Causality: The use of a strong base like NaOH is necessary to saponify the ester. The reaction is typically performed at room temperature to ensure a reasonable reaction rate without promoting side reactions. The final product is the sodium salt, which is water-soluble.

Safety Data Sheet (SDS) Summary

Hazard Identification:

-

GHS Pictograms:

-

GHS07 (Exclamation Mark)[10]

-

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Primary Hazards: Irritant.[1]

Handling and Storage:

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

First-Aid Measures:

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[8][11]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8][11]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][11]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

This safety information is provided as a guide and should be supplemented by a thorough review of an official SDS from the supplier before handling the material.

References

-

CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS | Request PDF - ResearchGate. (URL: [Link])

-

sodium (2R)-2-fluoropropanoate | C3H4FNaO2 | CID 23681804 - PubChem. (URL: [Link])

-

Applications of Fluorine in Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Fluorinated building blocks in drug design: new pathways and targets - PMC. (URL: [Link])

-

A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective ... - PMC. (URL: [Link])

-

2-Fluoropropionic acid - ChemBK. (URL: [Link])

-

CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS | Ukrainian Chemistry Journal. (URL: [Link])

- WO2008075184A2 - 2-aryl-2-fluoropropanoic acids and derivatives and pharmaceutical compositions containing them - Google P

Sources

- 1. sodium (2R)-2-fluoropropanoate | C3H4FNaO2 | CID 23681804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ucj.org.ua [ucj.org.ua]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CAS 146805-74-5: Methyl (2R)-2-fluoropropanoate [cymitquimica.com]

- 8. fishersci.ie [fishersci.ie]

- 9. geneseo.edu [geneseo.edu]

- 10. Sodium (2R,2'R)-3,3'-Disulfanediylbis(2-aminopropanoate) Hydrate | 199329-53-8 [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chembk.com [chembk.com]

- 13. chemicalbook.com [chemicalbook.com]

Difference between sodium (2R)-2-fluoropropanoate and sodium propionate

Executive Summary

This technical guide delineates the critical physicochemical and biological distinctions between Sodium Propionate (a ubiquitous short-chain fatty acid metabolite) and its fluorinated analog, Sodium (2R)-2-fluoropropanoate .

Designed for drug development professionals and metabolic researchers, this document moves beyond basic structural comparison to analyze the "Fluorine Effect" —how the substitution of a single hydrogen atom with fluorine at the

Part 1: Chemical Architecture & Physicochemical Properties

The introduction of a fluorine atom is a classic medicinal chemistry strategy (bioisosterism) to modulate pKa and block metabolic soft spots. Here, the

Structural & Electronic Comparison

| Feature | Sodium Propionate | Sodium (2R)-2-Fluoropropanoate |

| Formula | ||

| Molecular Weight | 96.06 g/mol | 114.05 g/mol |

| Chirality | Achiral | Chiral (R-enantiomer specified) |

| pKa (Acid) | 4.87 | ~2.68 - 3.0 |

| Electronic Effect | Inductive donation (+I) from alkyl chain | Strong Inductive withdrawal (-I) by Fluorine |

| C-X Bond Energy | C-H (~98 kcal/mol) | C-F (~116 kcal/mol) |

The pKa Shift and Transport Implications

The most consequential difference is the pKa shift . The high electronegativity of fluorine pulls electron density from the carboxylate group, stabilizing the anion and significantly increasing acidity (

-

Physiological Implication: At pH 7.4, sodium propionate exists in equilibrium with a small fraction of protonated acid, allowing some passive diffusion. In contrast, (2R)-2-fluoropropionate is exclusively anionic (>99.9%).

-

Transport Mechanism: Consequently, the uptake of (2R)-2-fluoropropionate is strictly dependent on Monocarboxylate Transporters (MCTs) , specifically MCT1, making it an excellent probe for MCT activity without the confounding variable of passive diffusion.

Part 2: Pharmacodynamics & Mechanism of Action

Sodium Propionate: The Metabolic Fuel & Signal

Sodium propionate acts as both a fuel source and a signaling molecule.

-

Metabolism: It enters the mitochondria, is converted to Propionyl-CoA, and feeds into the TCA cycle via Succinyl-CoA (anaplerosis).

-

Signaling: It acts as an agonist for FFAR2 (GPR43) and FFAR3 (GPR41) and functions as a Histone Deacetylase (HDAC) inhibitor, exerting anti-inflammatory effects.

Sodium (2R)-2-Fluoropropanoate: The Metabolic Blocker & Probe

The (2R)-2-fluoropropionate analog disrupts these pathways due to the stability of the C-F bond and steric constraints.

-

Metabolic Blockade: While propionate is carboxylated to methylmalonyl-CoA, the

-fluorine atom in 2-fluoropropionate hinders the enzymatic abstraction of the -

Stereochemistry ((2R) Specificity): The (2R) configuration is often selected to minimize interaction with L-Lactate Dehydrogenase (L-LDH) . L-LDH is stereospecific for (S)-Lactate. By using the (2R)-fluorinated variant, researchers can avoid rapid conversion to the pyruvate analog (2-fluoropyruvate), ensuring the molecule remains stable for NMR/PET imaging.

-

19F NMR pH Sensor: The chemical shift of the fluorine nucleus in 2-fluoropropionate is highly sensitive to the protonation state of the carboxyl group. Since it accumulates in the cytosol (via MCT transport) and is not rapidly metabolized, it serves as a robust intracellular pH (pHi) indicator .

Visualization: Metabolic Divergence

The following diagram illustrates how the fluorine atom acts as a "metabolic gate," diverting the molecule from energy production to intracellular accumulation.

Figure 1: Divergent metabolic fates. Sodium propionate (green path) is metabolized for energy. (2R)-2-fluoropropionate (red path) enters via MCTs but encounters a metabolic blockade, leading to cytosolic accumulation ideal for pH sensing.

Part 3: Experimental Applications & Protocols

Protocol 1: Intracellular pH Measurement using 19F NMR

This protocol utilizes Sodium (2R)-2-fluoropropanoate as a probe to measure cytosolic pH in tumor cells, exploiting the sensitivity of the 19F chemical shift (

Prerequisites:

-

500 MHz (or higher) NMR Spectrometer with a 19F probe.

-

Cells (e.g., carcinoma lines) suspended in buffer.

Workflow:

-

Preparation: Resuspend

cells in 0.5 mL of NMR buffer (low buffering capacity to allow cell regulation). -

Loading: Add Sodium (2R)-2-fluoropropanoate to a final concentration of 1-2 mM.

-

Note: The (2R) enantiomer is preferred to minimize potential enzymatic conversion by LDH, although the rate is already low for the fluorinated analog.

-

-

Calibration: Prepare a standard curve of 2-fluoropropionate in buffers ranging from pH 6.0 to 8.0. Plot chemical shift (

) vs. pH.-

The shift typically moves upfield (lower ppm) as pH increases (deprotonation).

-

-

Acquisition: Acquire 19F NMR spectra without proton decoupling.

-

Result: You will observe two distinct peaks: an Exocellular peak (corresponding to the buffer pH) and an Intracellular peak (shifted due to cytosolic pH).

-

-

Calculation: Use the Henderson-Hasselbalch derived equation from your calibration curve to calculate

.

Protocol 2: Metabolic Stability Assay (Microsomal)

To confirm the "metabolic blockade" hypothesis for a new drug derivative.

-

Incubation: Incubate 1 µM of Sodium Propionate (Control) and Sodium (2R)-2-fluoropropionate (Test) with pooled liver microsomes + NADPH regenerating system at 37°C.

-

Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile.

-

Analysis: Analyze via LC-MS/MS.

-

Propionate: Expect rapid disappearance (T1/2 < 20 min) as it is converted to acyl-carnitines or downstream metabolites.

-

2-Fluoropropionate: Expect high stability (>90% remaining at 60 min), confirming resistance to standard oxidative metabolism.

-

Part 4: Comparative Data Summary

| Parameter | Sodium Propionate | Sodium (2R)-2-Fluoropropanoate |

| Primary Utility | Cell culture supplement, HDAC inhibitor, Food preservative | 19F-NMR pH probe, PET tracer precursor, Metabolic tracer |

| Cellular Uptake | MCT1/MCT4 + Passive Diffusion | MCT1/MCT4 (Passive diffusion negligible at pH 7.4) |

| Metabolic Fate | TCA Cycle (Anaplerosis) | Accumulation / Slow clearance |

| Toxicity Profile | Low (GRAS status) | Moderate (Less toxic than fluoroacetate, but caution required) |

| Target Enzyme | Propionyl-CoA Carboxylase (Substrate) | Propionyl-CoA Carboxylase (Inhibitor/Non-substrate) |

References

-

Bachelard, H. S., et al. (1986). "Measurement of intracellular pH in the brain by 19F nuclear magnetic resonance spectroscopy." Journal of Neurochemistry. Link

-

Halestrap, A. P., & Price, N. T. (1999). "The proton-linked monocarboxylate transporter (MCT) family: structure, function and regulation." Biochemical Journal. Link

-

Modak, P., et al. (2020). "Sodium propionate and sodium butyrate: Effects on inflammation and cell cycle."[1] International Journal of Molecular Sciences. Link

-

Mason, R. P. (1999). "Transmembrane pH gradients in vivo: measurements using fluorinated vitamin B6 derivatives." Biophysical Journal. (Contextualizing 19F-NMR methods). Link

-

Gribble, G. W. (1973). "Fluoroacetate toxicity." Journal of Chemical Education. (Mechanistic distinction of alpha-fluorination). Link

Sources

The Strategic Utility of (2R)-2-Fluoropropanoate Derivatives in Modern Medicinal Chemistry: Synthesis, Mechanistic Insights, and Therapeutic Applications

Executive Summary

The strategic incorporation of fluorine into organic scaffolds remains one of the most powerful tools in modern medicinal chemistry. Specifically, the development of (2R)-2-fluoropropanoate derivatives has revolutionized the pharmacokinetic and pharmacodynamic profiles of several drug classes. By replacing a labile alpha-hydrogen with a fluorine atom, chemists can lock stereocenters, prevent in vivo epimerization, and dramatically alter receptor binding affinities.

This technical whitepaper provides an in-depth analysis of the stereoelectronic principles, synthetic methodologies, and pharmacological reprofiling associated with (2R)-2-fluoropropanoate derivatives. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical mechanistic chemistry and practical, self-validating laboratory workflows.

Stereoelectronic Foundations & Mechanistic Rationale

The Epimerization Problem in 2-Arylpropanoic Acids

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen belong to the 2-arylpropanoic acid class. These compounds are administered as racemates or enriched enantiomers, but they suffer from unidirectional in vivo epimerization. The biologically active (S)-enantiomer is often metabolically inverted to the less active (R)-enantiomer via an enolization mechanism mediated by alpha-methylacyl-CoA racemase.

The Fluorine Solution

The substitution of the alpha-hydrogen with a fluorine atom to create a 2-aryl-2-fluoropropanoic acid completely blocks this metabolic pathway. Because the C–F bond is significantly stronger than the C–H bond (approx. 116 kcal/mol vs. 98 kcal/mol) and fluorine cannot be abstracted to form an enolate intermediate, the stereocenter is metabolically locked .

However, this substitution is not pharmacologically silent. The introduction of the highly electronegative fluorine atom alters the local dipole moment and increases the steric bulk (fluorine's Van der Waals radius is 1.47 Å, compared to hydrogen's 1.20 Å). This stereoelectronic shift causes a dramatic loss of cyclooxygenase (COX-1/COX-2) inhibition but opens the door to novel target engagement, such as the modulation of CXCL8 and C5a-induced neutrophil chemotaxis .

Fig 1: Pharmacological divergence of 2-arylpropanoic acids upon alpha-fluorination.

Synthetic Workflows & Enantioselective Protocols

Achieving high enantiomeric excess (ee) of the (2R)-enantiomer is critical for biological efficacy. Below are two field-proven, self-validating protocols for synthesizing these derivatives.

Protocol A: Stereoinvertive Deoxofluorination of (S)-Methyl Lactate

This protocol utilizes the chiral pool to synthesize Methyl (2R)-2-fluoropropanoate , a vital intermediate for antipsychotics (e.g., flupentixol) and agrochemicals .

-

Mechanistic Causality: The reaction proceeds via an

mechanism. The nucleophilic attack by the fluoride ion on the activated hydroxyl group results in a complete Walden inversion from the (S) to the (2R) configuration. Strict temperature control is required to prevent E2 elimination (dehydration) byproducts.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve (S)-methyl lactate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

-

Base Addition: Add triethylamine (1.2 equiv). Rationale: The base neutralizes HF generated during the reaction, protecting the ester functionality from acid-catalyzed hydrolysis.

-

Fluorination: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add Diethylaminosulfur trifluoride (DAST) or Tetrafluoroethyldimethylamine (TFEDMA) (1.1 equiv).

-

Propagation: Gradually warm the mixture to room temperature over 12 hours to allow the

displacement to reach thermodynamic completion. -

Quenching: Quench carefully with saturated aqueous

at 0 °C. Extract with DCM, wash with brine, and dry over anhydrous -

Self-Validation (QC):

-

Chemical Purity: Purify via fractional distillation (bp ~108 °C).

-

Stereochemical Integrity: Analyze the product via

-NMR. The presence of a characteristic doublet of quartets confirms alpha-fluorination. Chiral GC must be used to confirm an ee of >95% for the (2R)-enantiomer.

-

Protocol B: Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids

When synthesizing complex NSAID analogs where chiral pool starting materials are unavailable, kinetic resolution via enantioselective esterification is the gold standard .

-

Mechanistic Causality: By utilizing a chiral acyl-transfer catalyst like (+)-benzotetramisole (BTM), the (S)-enantiomer of the racemic acid is rapidly esterified, leaving the desired (R)-enantiomer unreacted and highly enriched in the aqueous phase during workup.

Step-by-Step Methodology:

-

Activation: Dissolve the racemic 2-aryl-2-fluoropropanoic acid (1.0 equiv) in anhydrous toluene. Add pivalic anhydride (

, 1.2 equiv) and -

Resolution Setup: Add the achiral alcohol, bis(

-naphthyl)methanol (0.5 equiv). Rationale: Limiting the alcohol to 0.5 equivalents ensures maximum theoretical yield of 50% for the ester, which is mathematically required for perfect kinetic resolution. -

Catalysis: Add (+)-BTM (5 mol%) at 0 °C. Stir for 24 hours.

-

Separation: Quench with 1M HCl. The highly lipophilic (S)-ester remains in the organic layer, while the unreacted, highly pure (R)-acid can be extracted using basic aqueous solutions (

), followed by re-acidification and extraction. -

Self-Validation (QC): Determine the s-factor (selectivity factor) via Chiral HPLC (e.g., CHIRALPAK AD-H column). An s-factor > 50 validates the efficacy of the chosen catalyst system.

Fig 2: Kinetic resolution workflow for isolating (R)-2-aryl-2-fluoropropanoic acids.

Pharmacological Reprofiling & Case Studies

The application of (2R)-2-fluoropropanoate derivatives extends far beyond simple metabolic stabilization. The unique physicochemical properties of the C-F bond have led to breakthroughs in several therapeutic areas.

Immunology: Shift from COX to CXCL8/C5a

As previously noted, fluorination of 2-arylpropanoic acids abolishes COX-1/COX-2 activity. However, researchers discovered that specific amides and N-acylsulfonamides derived from (2R)-2-fluoro-2-arylpropanoic acids act as potent allosteric modulators of CXCL8 (Interleukin-8) and C5a receptors. This makes them highly valuable in treating conditions characterized by exacerbated polymorphonuclear neutrophil (PMN) recruitment, such as psoriasis, ulcerative colitis, and chronic obstructive pulmonary disease (COPD) .

Radiochemistry: PET Imaging

The (2R)-2-fluoropropanoate scaffold is highly relevant in the development of Positron Emission Tomography (PET) tracers. By utilizing

Quantitative Data Summary

To facilitate comparative analysis for drug development professionals, the following table summarizes the key properties and applications of primary (2R)-2-fluoropropanoate derivatives.

| Compound / Derivative | Primary Therapeutic Target / Application | Key Physicochemical Property | Pharmacological Effect |

| Methyl (2R)-2-fluoropropanoate | Chemical Intermediate (Antipsychotics) | Chiral building block; bp 108 °C | Enhances target binding affinity via stereoelectronic effects. |

| (R)-2-Fluoroibuprofen | NSAID Analog / Research Tool | Metabolic locking of alpha-carbon | Complete loss of in vivo epimerization; loss of COX inhibition. |

| 2-Aryl-2-fluoropropanamides | CXCL8 / C5a Receptors | Increased steric bulk at alpha-position | Potent inhibition of neutrophil chemotaxis and degranulation. |

| PET Imaging / CCK-2R | Emits positrons ( | Enables high-contrast metabolic tracking of active tumor tissues. |

Conclusion

The transition from simple propanoic acids to (2R)-2-fluoropropanoate derivatives represents a masterclass in rational drug design. By understanding and manipulating the stereoelectronic properties of the alpha-fluorine atom, medicinal chemists can selectively ablate off-target toxicities, prevent metabolic degradation, and discover entirely new pharmacological mechanisms. The self-validating synthetic protocols outlined in this guide provide a robust foundation for the continued exploration of these highly versatile chiral building blocks.

References

-

Title: A new method for production of chiral 2-aryl-2-fluoropropanoic acids using an effective kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids. Source: Molecules (PubMed/NCBI) URL: [Link]

- Title: 2-aryl-2-fluoropropanoic acids and derivatives and pharmaceutical compositions containing them.

-

Title: Methyl (2R)-2-fluoropropanoate. Source: LookChem URL: [Link]

Methodological & Application

A Guide to N-Terminal Peptide Modification: Synthesis of 2-Fluoropropanoyl Peptides using Sodium (2R)-2-fluoropropanoate

Introduction: The Strategic Advantage of Fluorine in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and potency. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and low bioavailability. The strategic incorporation of fluorine into peptide structures has emerged as a powerful tool to overcome these hurdles.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the conformational stability, hydrophobicity, and resistance to enzymatic degradation of a peptide.[2] This application note provides a comprehensive protocol for the N-terminal modification of peptides with a 2-fluoropropanoyl group, utilizing sodium (2R)-2-fluoropropanoate as a readily available and stereochemically defined building block. This modification serves as a key example of how targeted fluorination can be leveraged to enhance the therapeutic potential of peptide-based drugs.[3]

Underlying Principles: Amide Bond Formation and Solid-Phase Synthesis

The covalent attachment of the 2-fluoropropanoyl moiety to the N-terminus of a peptide is achieved through the formation of a stable amide bond. This reaction is a cornerstone of peptide chemistry and relies on the activation of the carboxylic acid group of 2-fluoropropanoic acid, rendering it susceptible to nucleophilic attack by the free amine of the peptide's N-terminus.[4] The protocol detailed herein is designed for solid-phase peptide synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield that has become the standard for peptide production.[4][5] In SPPS, the peptide is assembled sequentially while being anchored to an insoluble polymer resin, which simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple washing steps.[4][5]

This protocol assumes the use of standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the synthesis of the parent peptide on a solid support.[6][7] The Fmoc group serves as a temporary protecting group for the α-amino group of the growing peptide chain and is removed under mild basic conditions prior to the coupling of the next amino acid or, in this case, the 2-fluoropropanoyl group.[7][8]

Experimental Protocol: N-Terminal 2-Fluoropropanoylation of a Resin-Bound Peptide

This protocol outlines the steps for the on-resin N-terminal acylation of a peptide with (2R)-2-fluoropropanoic acid, derived from its sodium salt.

Materials and Reagents

| Reagent | Supplier | Grade |

| Peptide-on-resin (with free N-terminus) | In-house or Commercial | Synthesis Grade |

| Sodium (2R)-2-fluoropropanoate | Commercial Supplier | ≥98% purity |

| N,N'-Diisopropylcarbodiimide (DIC) | Commercial Supplier | Peptide Synthesis Grade |

| 1-Hydroxybenzotriazole (HOBt) or OxymaPure® | Commercial Supplier | Peptide Synthesis Grade |

| N,N-Dimethylformamide (DMF) | Commercial Supplier | Peptide Synthesis Grade (Amine-free) |

| Dichloromethane (DCM) | Commercial Supplier | ACS Grade |

| Piperidine | Commercial Supplier | ACS Grade |

| Trifluoroacetic acid (TFA) | Commercial Supplier | Reagent Grade |

| Triisopropylsilane (TIS) | Commercial Supplier | Reagent Grade |

| Diethyl ether (cold) | Commercial Supplier | ACS Grade |

Step-by-Step Methodology

Part 1: Preparation of the Resin-Bound Peptide

-

Peptide Synthesis: Synthesize the desired peptide sequence on a suitable solid-phase resin (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc-based SPPS protocols.[6][9]

-

Final Fmoc Deprotection: After the coupling of the final amino acid, perform a final Fmoc deprotection step to expose the N-terminal amine.

-

Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

-

Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 15-20 minutes.

-

Thoroughly wash the resin with DMF (5-7 times) and then with DCM (3-5 times) to remove all traces of piperidine.

-

Dry the resin under a stream of nitrogen or in vacuo.

-

Part 2: Activation of (2R)-2-Fluoropropanoic Acid

Note: Sodium (2R)-2-fluoropropanoate must be converted to the free acid before activation. This can be achieved by dissolving the salt in a minimal amount of water, acidifying with a slight excess of a strong acid (e.g., 1M HCl), extracting the 2-fluoropropanoic acid into an organic solvent (e.g., ethyl acetate), drying the organic layer over anhydrous sodium sulfate, and carefully removing the solvent under reduced pressure. For the purpose of this protocol, we will assume the availability of (2R)-2-fluoropropanoic acid.

-

Prepare the Coupling Solution: In a separate reaction vessel, dissolve (2R)-2-fluoropropanoic acid (3-5 equivalents relative to the resin loading) and an equivalent amount of an activating agent such as HOBt or OxymaPure® in DMF.

-

Activate the Carboxylic Acid: Add DIC (3-5 equivalents) to the solution and allow the activation to proceed for 15-30 minutes at room temperature. The solution may become cloudy as byproducts form.

Part 3: Coupling of (2R)-2-Fluoropropanoic Acid to the Peptide

-

Resin Swelling: Swell the peptide-on-resin with the free N-terminus in DMF for 20-30 minutes.

-

Coupling Reaction: Add the pre-activated (2R)-2-fluoropropanoic acid solution to the swollen resin.

-

Reaction Monitoring: Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. The progress of the reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative Kaiser test (the beads remain colorless or slightly yellow) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Drying: Dry the resin-bound N-terminally fluoropropanoylated peptide under a stream of nitrogen or in vacuo.

Part 4: Cleavage and Deprotection

-

Prepare Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and the protecting groups on the amino acid side chains. A common cocktail for peptides with acid-labile side-chain protecting groups is 95% TFA, 2.5% TIS, and 2.5% water.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation and Purification: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times. Dry the crude peptide under vacuum.

-

Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.

Visualization of the Workflow

Caption: Workflow for the synthesis of N-terminal 2-fluoropropanoyl peptides.

Troubleshooting and Key Considerations

| Issue | Possible Cause | Suggested Solution |

| Incomplete Coupling | - Inefficient activation of 2-fluoropropanoic acid.- Steric hindrance at the N-terminus.- Poor resin swelling. | - Increase the equivalents of the coupling reagents.- Extend the reaction time or perform a double coupling.- Ensure adequate resin swelling in DMF before adding the activated acid. Consider using alternative coupling reagents like HATU or HCTU. |

| Peptide Degradation | - Prolonged exposure to piperidine during Fmoc deprotection.- Harsh cleavage conditions. | - Minimize the final deprotection time.- Use appropriate scavengers (e.g., TIS) in the cleavage cocktail to prevent side reactions. |

| Low Yield | - Incomplete cleavage from the resin.- Loss of peptide during precipitation and washing. | - Ensure sufficient cleavage time and an adequate volume of cleavage cocktail.- Ensure the ether is sufficiently cold for efficient precipitation. Minimize the number of washes. |

Conclusion: Expanding the Peptide Chemist's Toolkit

The protocol detailed above provides a robust and reproducible method for the N-terminal modification of peptides with a 2-fluoropropanoyl group. This strategic incorporation of fluorine can significantly enhance the pharmacological properties of peptide-based therapeutics. By understanding the fundamental principles of amide bond formation and solid-phase peptide synthesis, researchers can confidently apply this protocol and adapt it to their specific needs. The ability to introduce fluorinated moieties with stereochemical control is a valuable asset in the design and development of next-generation peptide drugs with improved stability, cell permeability, and therapeutic efficacy.

References

-

Marik, J., Hausner, S. H., Fix, L. A., Gagnon, M. K. J., & Sutcliffe, J. L. (2006). Solid-Phase Synthesis of 2-[18F]Fluoropropionyl Peptides. Bioconjugate Chemistry, 17(4), 1017–1021. [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 2010(8), 189–250. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

Vāci, K., & Lönnberg, H. (2018). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Advances, 8(2), 949-963. [Link]

- U.S. Patent No. US20210009631A1. (2021).

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Lippert, J. W. (2005). Amide bond formation by using amino acid fluorides. Arkivoc, 2005(14), 87–95. [Link]

-

Mendoza, L. (2023). N-Acyl Urea Activation Of Carboxylic Acids As An Enabling Strategy For Peptide Synthesis. Wayne State University. [Link]

- U.S. Patent No. US6040422A. (2000). Synthesis and use of amino acid fluorides as peptide coupling reagent.

-

Vapourtec. (n.d.). Peptide Synthesis | Solid-Phase | SPPS. Retrieved from [Link]

-

O'Donoghue, A. C., & Toste, F. D. (2014). Efficient amide bond formation through a rapid and strong activation of carboxylic acids in a microflow reactor. Angewandte Chemie International Edition, 53(2), 532-536. [Link]

-

Bofill, J. M., & Albericio, F. (2004). Evolution of amide bond formation. Chemical Society Reviews, 33(5), 263-272. [Link]

-

Gill, H., & Tuteja, N. (2010). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Journal of Biological Chemistry, 285(40), 30459-30465. [Link]

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

-

Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33. [Link]

-

Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethyloxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409. [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

Sources

- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. US6040422A - Synthesis and use of amino acid fluorides as peptide coupling reagent - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. Solid-phase synthesis of 2-[18F]fluoropropionyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.uci.edu [chem.uci.edu]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Reaction conditions for nucleophilic substitution with sodium (2R)-2-fluoropropanoate

Part 1: Executive Summary & Strategic Rationale

The "Chiral Integrity" Challenge

Sodium (2R)-2-fluoropropanoate (CAS 133665-55-1) is a specialized chiral building block used to introduce the (2R)-2-fluoropropionyl motif into pharmaceutical intermediates. While the primary reaction pathway is a standard nucleophilic substitution (

The fluorine atom's strong inductive effect (

This protocol utilizes the pre-formed sodium salt to enable "Base-Free" alkylation conditions, maximizing enantiomeric excess (ee) retention.

Part 2: Mechanistic Principles & Critical Control Points

Reaction Pathway Analysis

The reaction is an O-alkylation of the carboxylate. The sodium salt dissociates in polar aprotic solvents, exposing the naked carboxylate nucleophile.

-

Desired Pathway (

): The carboxylate oxygen attacks the electrophilic carbon of the alkyl halide/sulfonate. -

Racemization Pathway: If free base is present (or if the reaction temperature is too high), the

-proton is abstracted, forming a planar enolate. Reprotonation destroys the stereocenter. -

Elimination Pathway (E2): The basicity of the carboxylate (or external base) triggers dehydrohalogenation of the electrophile (if susceptible) or dehydrofluorination of the substrate.

Solvent Selection Strategy

-

DMF (N,N-Dimethylformamide): Recommended. Excellent solubility for the sodium salt; promotes tight-ion pair separation, enhancing nucleophilicity.

-

DMSO (Dimethyl sulfoxide): Alternative. Higher reaction rates but harder to remove during workup.

-

Avoid: Protic solvents (EtOH,

) which solvate the nucleophile (reducing reactivity) and can facilitate proton exchange (racemization).

Stoichiometry & Additives

-

Electrophile: Use a slight excess (1.1 – 1.2 equiv) to drive the reaction to completion without long heating times.

-

Phase Transfer Catalysts (Optional): If using non-polar solvents (e.g., Toluene) is strictly required for downstream steps, add 18-Crown-6 (1.0 equiv) to solubilize the sodium cation.

Part 3: Visualization of Reaction Logic

Caption: Mechanistic bifurcation showing the critical dependence of stereochemical retention on temperature and pH control.

Part 4: Detailed Experimental Protocol

Protocol A: Standard Alkylation with Primary Alkyl Halides

Scope: Synthesis of esters from primary alkyl bromides or iodides. Scale: 5.0 mmol basis.

Materials

| Reagent | MW ( g/mol ) | Equiv | Amount | Role |

| Sodium (2R)-2-fluoropropanoate | 114.05 | 1.0 | 570 mg | Nucleophile |

| Alkyl Bromide (R-Br) | Variable | 1.1 | ~5.5 mmol | Electrophile |

| DMF (Anhydrous) | - | - | 10 mL | Solvent |

| Ethyl Acetate | - | - | - | Extraction Solvent |

Step-by-Step Procedure

-

Preparation of Reaction Vessel:

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon to remove atmospheric moisture.

-

-

Solubilization:

-

Add Sodium (2R)-2-fluoropropanoate (570 mg) to the flask.

-

Add anhydrous DMF (10 mL) via syringe.

-

Stir at room temperature (20–25°C) for 10 minutes until a fine suspension or clear solution is obtained.

-

Note: Complete solubility is not strictly required; the salt will dissolve as it reacts.

-

-

Addition of Electrophile:

-

Add the Alkyl Bromide (1.1 equiv) dropwise over 2 minutes.

-

Critical: Do NOT add any external base (e.g., TEA, DIPEA, Carbonates). The salt provides the necessary stoichiometry.

-

-

Reaction Incubation:

-

Stir the mixture at 25°C for 12–18 hours.

-

Monitoring: Check reaction progress via TLC or LC-MS.

-

Optimization: If the reaction is sluggish ( < 50% conversion after 12h), warm gently to 40°C . Do not exceed 50°C to prevent racemization.

-

-

Workup (Aqueous Wash):

-

Dilute the reaction mixture with Ethyl Acetate (30 mL).

-

Wash with Water (3 x 10 mL) to remove DMF and inorganic salts.

-

Wash with Saturated Brine (1 x 10 mL).

-

Dry the organic layer over anhydrous

.

-

-

Purification:

-

Concentrate under reduced pressure (Rotovap). Caution: 2-fluoropropanoates can be volatile. Keep bath temperature < 30°C and vacuum moderate.

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Part 5: Quality Control & Troubleshooting

Analytical Checkpoints

| Parameter | Method | Acceptance Criteria | Remediation |

| Chemical Purity | HPLC / GC | > 95% Area | Re-column; check for elimination byproducts. |

| Enantiomeric Excess (ee) | Chiral GC/HPLC | > 98% (or match SM) | Racemization detected: Lower reaction temp; ensure DMF is neutral/anhydrous. |

| Water Content | Karl Fischer | < 0.1% in Solvent | Wet solvent promotes hydrolysis and racemization. Dry solvent over molecular sieves. |

Troubleshooting Guide

Issue 1: Low Conversion

-

Cause: Poor nucleophilicity of the carboxylate or steric hindrance on the electrophile.

-

Solution: Switch solvent to DMSO (accelerates

rate by ~10-100x). Add Sodium Iodide (10 mol%) to generate a more reactive alkyl iodide in situ (Finkelstein condition).

Issue 2: Racemization Observed

-

Cause: Temperature too high or presence of basic impurities in the electrophile.

-

Solution: Conduct reaction at 0°C to 10°C . Verify the pH of the reaction mixture is neutral (~7).

Issue 3: Elimination Product (Alkene) Formed

-

Cause: The carboxylate is acting as a base rather than a nucleophile (common with secondary/tertiary halides).

-

Solution: This method is ill-suited for secondary halides. Switch to Silver (I) mediated alkylation (Reaction of Silver (2R)-2-fluoropropanoate with alkyl halide in ether/benzene), which favors

-like substitution without basicity.

References

-

PubChem. (n.d.). Sodium (2R)-2-fluoropropanoate Compound Summary. National Center for Biotechnology Information. Retrieved October 24, 2023, from [Link]

-

Byju's. (n.d.). Nucleophilic Substitution Reaction - Mechanism and Factors. Retrieved October 24, 2023, from [Link]

-

Chemistry LibreTexts. (2020). Factors affecting rate of nucleophilic substitution reactions. Retrieved October 24, 2023, from [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution. Retrieved October 24, 2023, from [Link]

Enantioselective synthesis applications of sodium (2R)-2-fluoropropanoate

An In-depth Technical Guide to the Enantioselective Synthesis Applications of Sodium (2R)-2-fluoropropanoate.

Abstract This application note details the synthetic utility of Sodium (2R)-2-fluoropropanoate (CAS: [Salt-Specific CAS if avail, else refer to Acid CAS 17082-28-7 derivative]), a stable, crystalline source of the chiral (2R)-2-fluoropropionyl motif. Unlike its volatile and corrosive acid counterpart, the sodium salt offers enhanced handling properties for the introduction of metabolic blocking groups and chiral fluorinated centers in pharmaceutical intermediates. Key applications include nucleophilic esterification, activation for amide bond formation in peptidomimetics, and use as a reference standard in 18F-PET radiochemistry.

Introduction: The Strategic Value of the (2R)-2-Fluoropropionyl Motif

In medicinal chemistry, the "Fluorine Effect" is a critical tool for modulating lipophilicity (LogP), metabolic stability, and binding affinity.[1][2] The (2R)-2-fluoropropanoate moiety is particularly significant as a bioisostere of the (2S)-propionate group .

-

Metabolic Blocking: In 2-arylpropionic acid NSAIDs (profens), the

-hydrogen allows for in vivo chiral inversion (R -

Conformational Bias: The high electronegativity of fluorine induces specific conformations (gauche effect) in the propionyl chain, potentially enhancing receptor binding.

Sodium (2R)-2-fluoropropanoate serves as the preferred reagent for these introductions due to its non-volatile nature, precise stoichiometry, and compatibility with anhydrous organic solvents (as a suspension or with phase transfer catalysts).

Physicochemical Properties & Handling

| Property | Description |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C |

| Chirality | (2R)-configuration (retains the stereochemistry of the parent acid) |

| Solubility | Soluble in water, MeOH; sparingly soluble in THF/DCM (requires phase transfer) |

| Stability | Hygroscopic; store under inert atmosphere (N |

| Handling Hazard | Irritant. Avoid inhalation. Reaction byproducts (fluoride) can be corrosive. |

Application I: Enantioselective O-Alkylation (Ester Synthesis)

The most direct application of the sodium salt is as a nucleophile in S

Mechanism & Rationale

The reaction proceeds via nucleophilic attack of the carboxylate oxygen on an alkyl halide. Since the chiral center (C2) is not part of the reaction center, stereochemical retention is absolute , provided the reaction conditions do not promote enolization.

Workflow Diagram:

Caption: Workflow for the direct O-alkylation of sodium (2R)-2-fluoropropanoate preserving chiral integrity.

Detailed Protocol: Synthesis of Benzyl (2R)-2-fluoropropanoate

Reagents:

-

Sodium (2R)-2-fluoropropanoate (1.0 equiv)

-

Benzyl bromide (1.1 equiv)

-

DMF (Anhydrous, 0.5 M concentration)

-

Tetrabutylammonium iodide (TBAI) (0.05 equiv, optional catalyst)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

-

Solubilization: Add Sodium (2R)-2-fluoropropanoate (1.14 g, 10 mmol) to anhydrous DMF (20 mL). Stir vigorously. Note: The salt may not fully dissolve; a fine suspension is acceptable.

-

Addition: Add Benzyl bromide (1.3 mL, 11 mmol) dropwise via syringe. If reaction is sluggish, add TBAI (185 mg).

-

Reaction: Stir at room temperature (20-25°C) for 12-18 hours.

-

Critical: Do NOT heat above 40°C. Higher temperatures increase the risk of racemization via enolization of the formed ester in the presence of basic byproducts.

-

-

Work-up: Dilute with Ethyl Acetate (100 mL) and wash with water (3 x 30 mL) to remove DMF and inorganic salts. Wash organic layer with Brine.[3]

-

Purification: Dry over Na

SO

Self-Validation:

-

Chiral HPLC: Analysis using a Chiralcel OJ-H column should show >98% ee (identical to starting material).

-

1H NMR: The

-proton (CHF) typically appears as a doublet of quartets (

Application II: Activation for Amide Bond Formation (Peptidomimetics)

Incorporating the (2R)-2-fluoropropionyl group into peptides creates "fluorinated caps" that resist peptidase degradation. The challenge is activating the carboxylate without stripping the

Racemization Control Strategy

Standard coupling reagents (EDC/HOBt) can be risky if base (TEA/DIPEA) is used in excess.

-

Preferred Method: Mixed Anhydride Method at low temperature or use of "proton-sponge" type bases.

-

Avoid: Acyl chlorides (high risk of ketene formation and racemization).

Protocol: Coupling to L-Phenylalanine Methyl Ester

Reagents:

-

Sodium (2R)-2-fluoropropanoate (1.0 equiv)

-

L-Phenylalanine methyl ester hydrochloride (1.0 equiv)

-

TBTU (1.1 equiv)

-

N-Methylmorpholine (NMM) (2.5 equiv) — Weaker base preferred over TEA.

-

DCM (Anhydrous)

Procedure:

-

Acidification (In-situ): To a suspension of Sodium (2R)-2-fluoropropanoate (10 mmol) in DCM (30 mL) at 0°C, add 1.0 equiv of HCl (4M in dioxane) dropwise. Stir for 10 min. Alternatively, use the salt directly with TBTU if solubility permits, but free acid generation is often faster.

-

Activation: Add TBTU (3.53 g, 11 mmol) and NMM (1.1 mL, 10 mmol). Stir at 0°C for 30 mins.

-

Coupling: Add L-Phenylalanine methyl ester HCl (2.15 g, 10 mmol) followed by the remaining NMM (1.65 mL, 15 mmol).

-

Incubation: Allow to warm to room temperature slowly and stir for 4 hours.

-

Work-up: Wash with 5% Citric acid (removes amine), Sat. NaHCO

(removes acid), and Brine. -

Analysis: The product is a diastereomer. 19F-NMR is excellent for assessing diastereomeric ratio (dr). Two distinct F-signals will appear if racemization occurred.

Mechanistic Insight: The Racemization Risk

Understanding the failure mode is essential for troubleshooting. The fluorine atom is an Electron Withdrawing Group (EWG), which inductively stabilizes the enolate intermediate, making the

Caption: Mechanism of base-catalyzed racemization during activation and strategies for mitigation.

References

- Haufe, G. (2008). Fluorine in Medicinal Chemistry and Chemical Biology. Blackwell Publishing.

-

Tengeiji, A., et al. (2012). "A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution". Molecules, 17(6), 7356-7378.[4] Link

-

BenchChem Technical Support. (2025). "2-Fluoropropionic acid: An In-depth Technical Guide". BenchChem Application Notes. Link

-

Schlosser, M., et al. (2005). "Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids". Chem. Pharm.[5][6] Bull., 53(5), 524-528. Link

-

Wong, O., et al. (2018). "Automated preparation of 2-[18F]fluoropropionate labeled peptides". Journal of Labelled Compounds and Radiopharmaceuticals, 61(2), 168-176. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Fluoropropionic acid | 6087-13-4 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. A new method for production of chiral 2-aryl-2-fluoropropanoic acids using an effective kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Automated preparation of 2-[18 F]fluoropropionate labeled peptides using a flexible, multi-stage synthesis platform (iPHASE Flexlab) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Sodium (2R)-2-fluoropropanoate in Metabolic Engineering and Chemical Biology

This Application Note and Protocol guide details the use of Sodium (2R)-2-fluoropropanoate as a high-fidelity metabolic probe and biosynthetic precursor.[]

Abstract & Introduction

Fluorine (

Unlike racemic fluorinated probes, the (2R)-enantiomer is critical for interrogating stereoselective enzymes, particularly those in the Short-Chain Fatty Acid (SCFA) metabolic network.[] This probe is primarily utilized for:

-

Metabolic Flux Analysis: Tracking propionate metabolism via Propionyl-CoA carboxylase and the methylcitrate cycle using

F NMR. -

Biosynthetic Labeling: Incorporation into fluorinated polyhydroxyalkanoates (PHAs) to create "smart" biopolymers with altered physical properties and NMR detectability.

-

Chiral Ligand Synthesis: Serving as a starting material for the synthesis of non-epimerizable drug analogs and mechanistic probes.

Mechanism of Action

Sodium (2R)-2-fluoropropanoate acts as a bio-isostere of propionate .[] Its utility relies on the "fluorine-hydrogen" mimicry where the C-F bond (1.35 Å) closely resembles the C-H bond structurally but introduces significant electronic withdrawal and metabolic resistance.

Pathway Integration:

Upon cellular entry, Na-2FP is activated by Propionyl-CoA Synthetase to form (2R)-2-fluoropropionyl-CoA .[]

-

Fate A (Metabolic Probing): It enters the mitochondria (mammalian) or cytosol (bacterial) and competes with propionyl-CoA. The fluorine atom at the

-position can inhibit or slow down subsequent carboxylation steps, allowing for the accumulation of specific intermediates detectable by NMR.[] -

Fate B (Polymer Biosynthesis): In PHA-producing bacteria (e.g., Ralstonia eutropha), the fluorinated CoA thioester is polymerized by PHA Synthase , resulting in a polymer backbone containing (2R)-2-fluoropropionate units.[]

Experimental Protocols

Protocol A: Preparation of the Probe Stock Solution

Objective: Prepare a sterile, stable 100 mM stock solution for biological feeding.

Materials:

-

Sodium (2R)-2-fluoropropanoate (purity >98% ee).[]

-

Milli-Q Water (18.2 MΩ[]·cm).

-

0.22 µm PVDF Syringe Filter.

-

Phosphate Buffer Saline (PBS), pH 7.4.[]

Procedure:

-

Weighing: Accurately weigh 114.05 mg of Sodium (2R)-2-fluoropropanoate.

-

Dissolution: Dissolve in 8.0 mL of Milli-Q water.

-

pH Adjustment: Check pH. It should be near neutral. If necessary, adjust to pH 7.2–7.4 using dilute HCl or NaOH.[] Note: Extreme pH can cause racemization or defluorination over time.[]

-

Volume Adjustment: Bring final volume to 10.0 mL with PBS to achieve a 100 mM concentration.

-

Sterilization: Pass through a 0.22 µm syringe filter into a sterile, light-protected vial.

-

Storage: Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.[]